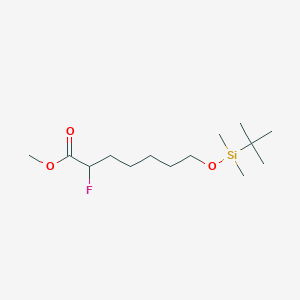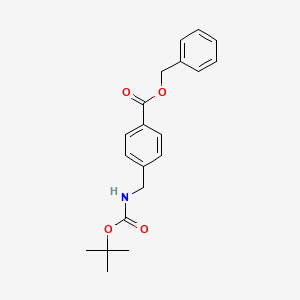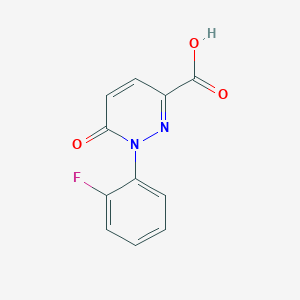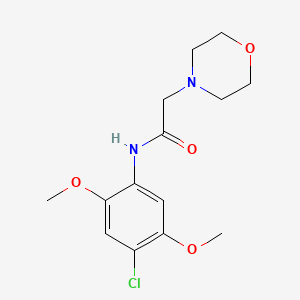
2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a common herbicide . The molecule also contains a pyrazole ring, which is a common motif in medicinal chemistry due to its versatility and wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components: a 2,4-dichlorophenoxyacetic acid moiety and a pyrazole ring. The exact structure would depend on the positions of these components in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have demonstrated their utility in synthesizing coordination complexes with metals such as Co(II) and Cu(II), which exhibit significant antioxidant activities. These complexes, through various hydrogen bonding interactions, form supramolecular architectures that could be of interest in developing novel antioxidants and materials with specific structural properties (Chkirate et al., 2019).
Herbicidal Applications
Chloroacetamide derivatives, including those similar to the query compound, have been identified as selective pre-emergent or early post-emergent herbicides, offering potential applications in agriculture for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).
Hydrolysis and Chemical Transformations
Research into the hydrolysis of chloroacetamide derivatives has revealed insights into chemical transformations that could inform the synthesis of new compounds and the understanding of reaction mechanisms. These studies highlight the versatility of acetamide derivatives in chemical synthesis (Rouchaud et al., 2010).
Anticonvulsant Activity
Derivatives of imidazolyl-acetamide have shown potential as anticonvulsant agents, indicating that compounds with similar structures may have applications in developing new treatments for epilepsy and related conditions (Aktürk et al., 2002).
Anticancer Agents
Efforts to attach different aryloxy groups to the pyrimidine ring in acetamide derivatives have been pursued with the aim of discovering new anticancer agents. This line of research underscores the potential of acetamide-based compounds in oncology, particularly in inhibiting cancer cell growth (Al-Sanea et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamide derivatives, have been investigated for their potential applications in photonic devices. Such studies suggest that compounds related to the query might contribute to advancements in optical switches, modulators, and energy applications (Castro et al., 2017).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-14-6-7-17(15(21)10-14)27-12-19(26)22-18-11-16(23-24(18)8-9-25)13-4-2-1-3-5-13/h1-7,10-11,25H,8-9,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBTMMYXMNQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)
![2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)


![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
